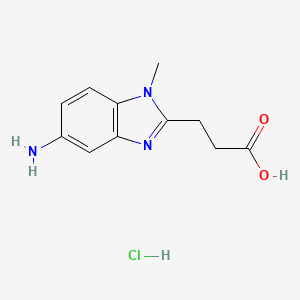![molecular formula C17H26N4OS B6138583 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TASP0433864 and is a selective antagonist of the neurokinin-1 receptor (NK1R). The neurokinin-1 receptor is a G protein-coupled receptor that is known to play a significant role in the regulation of various physiological processes, including pain perception, mood regulation, and inflammation.
Mécanisme D'action
TASP0433864 is a selective antagonist of the neurokinin-1 receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The binding of substance P to the neurokinin-1 receptor activates a signaling cascade that leads to the release of various neurotransmitters and neuropeptides, resulting in the modulation of pain perception, mood regulation, and inflammation. TASP0433864 selectively binds to the neurokinin-1 receptor and prevents the binding of substance P, thereby blocking the downstream signaling cascade and reducing the physiological effects associated with neurokinin-1 receptor activation.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have significant biochemical and physiological effects in preclinical studies. The selective antagonism of the neurokinin-1 receptor by TASP0433864 has been shown to reduce pain perception, anxiety, and depression-like behaviors in animal models. Additionally, TASP0433864 has been shown to have anti-inflammatory effects in various disease models, including arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
TASP0433864 has several advantages and limitations for lab experiments. The compound is commercially available and has been extensively studied in preclinical models, making it a valuable tool for researchers studying the neurokinin-1 receptor and its potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the selective antagonism of the neurokinin-1 receptor by TASP0433864 may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
TASP0433864 has significant potential for therapeutic applications in various diseases, and several future directions for research are currently being pursued. One area of focus is the development of more potent and selective neurokinin-1 receptor antagonists that can be used in clinical settings. Additionally, the role of the neurokinin-1 receptor in various disease states is still not fully understood, and further research is needed to elucidate the underlying mechanisms and identify potential therapeutic targets. Finally, the potential off-target effects of TASP0433864 need to be further investigated to ensure its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of TASP0433864 involves the reaction of 1-(2-thienylmethyl)-3-(4-piperazin-1-yl-butyl)-1H-pyrazole with 2-(2-hydroxyethoxy)ethanol in the presence of a catalyst. The reaction yields 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol as the final product. The synthesis of TASP0433864 has been reported in several research articles, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
TASP0433864 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and inflammation. The neurokinin-1 receptor has been implicated in the pathogenesis of these diseases, and the selective antagonism of this receptor by TASP0433864 has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
2-[4-(3-pyrazol-1-ylpropyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c22-12-5-16-14-19(7-3-9-21-8-2-6-18-21)10-11-20(16)15-17-4-1-13-23-17/h1-2,4,6,8,13,16,22H,3,5,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOLBTNTSFPYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCN2C=CC=N2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)
![7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6138522.png)

![4-(4-morpholinyl)-N-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B6138557.png)


![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![4-ethyl-5-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B6138592.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)